2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate
Overview
Description
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate: is an organic compound that features a furan ring substituted with a methyl group and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate typically involves the reaction of 5-Methyl-2-furyl ketone with thiocyanate under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, reduce production time, and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The thiocyanate group can participate in substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Furan derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound, such as alcohols.
Substitution: New compounds where the thiocyanate group is replaced by other functional groups.
Scientific Research Applications
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-furyl methanol
- 5-Methyl-2-furyl ketone
- 2-(5-Methyl-2-furyl)-2-oxoethyl isothiocyanate
Uniqueness
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate is unique due to the presence of both a furan ring and a thiocyanate group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific synthetic and research purposes.
Properties
IUPAC Name |
[2-(5-methylfuran-2-yl)-2-oxoethyl] thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-6-2-3-8(11-6)7(10)4-12-5-9/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUPYEFGIRFBLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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